molecular formula C9H7BrClFO B2466755 3-(4-Bromo-2-fluorophenyl)propanoyl chloride CAS No. 1021939-75-2

3-(4-Bromo-2-fluorophenyl)propanoyl chloride

Cat. No.: B2466755
CAS No.: 1021939-75-2
M. Wt: 265.51
InChI Key: BLPTXOJOTJJSMY-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)propanoyl chloride is a chemical compound with the molecular formula C9H7BrClFO and a molecular weight of 265.51 g/mol . It is a derivative of propanoyl chloride, featuring a bromine and a fluorine atom on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride typically involves the reaction of 4-bromo-2-fluorobenzene with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-fluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)propanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromo-2-fluorophenyl)propanoyl chloride include:

  • 3-(4-Bromo-2-chlorophenyl)propanoyl chloride
  • 3-(4-Bromo-2-methylphenyl)propanoyl chloride
  • 3-(4-Bromo-2-nitrophenyl)propanoyl chloride

These compounds share a similar structure but differ in the substituents on the phenyl ring. The presence of different substituents can influence the reactivity and applications of these compounds .

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO/c10-7-3-1-6(8(12)5-7)2-4-9(11)13/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPTXOJOTJJSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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